molecular formula C18H20ClN3O4 B4766860 2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide

2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide

Cat. No.: B4766860
M. Wt: 377.8 g/mol
InChI Key: QPDPGAUYMZZAOH-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its structure comprises a chlorophenoxy group, a propanoyl group, and an ethoxyphenyl hydrazinecarboxamide moiety, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorophenol with propionyl chloride to form 3-chlorophenoxypropanoic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. Finally, the hydrazide is coupled with 4-ethoxyphenyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(4-chlorophenoxy)propanoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
  • 4-(2-(2-(4-chlorophenoxy)propanoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
  • 4-(2-(2-(2,4-dichlorophenoxy)propanoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate

Uniqueness

Compared to similar compounds, 2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over other related molecules.

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)propanoylamino]-3-(4-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-3-25-15-9-7-14(8-10-15)20-18(24)22-21-17(23)12(2)26-16-6-4-5-13(19)11-16/h4-12H,3H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDPGAUYMZZAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NNC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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